![molecular formula C12H9N3O B15074614 3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
3-Phenylimidazo[1,5-a]pyrazin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylimidazo[1,5-a]pyrazin-1-ol is a heterocyclic compound with the molecular formula C12H9N3O. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with phenyl isocyanate, followed by cyclization in the presence of a base . Another method involves the use of 1H-imidazole-4-carbonyl azide as a starting material, which undergoes cyclization under reflux conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylimidazo[1,5-a]pyrazin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic core .
Applications De Recherche Scientifique
3-Phenylimidazo[1,5-a]pyrazin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Mécanisme D'action
The mechanism of action of 3-Phenylimidazo[1,5-a]pyrazin-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine: Another member of the imidazo family with similar structural features but different biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness
3-Phenylimidazo[1,5-a]pyrazin-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse research fields make it a valuable compound for scientific exploration .
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
3-phenylimidazo[1,5-a]pyrazin-1-ol |
InChI |
InChI=1S/C12H9N3O/c16-12-10-8-13-6-7-15(10)11(14-12)9-4-2-1-3-5-9/h1-8,16H |
Clé InChI |
YPHLIGIVYATIKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C3N2C=CN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


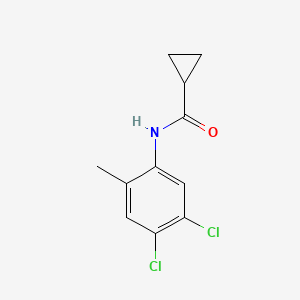
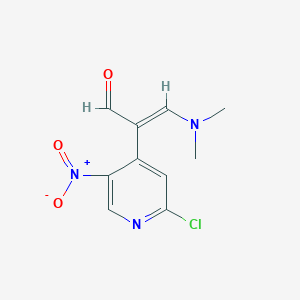

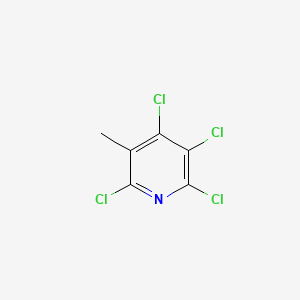
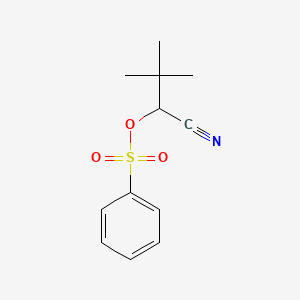
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
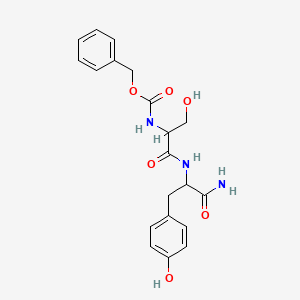
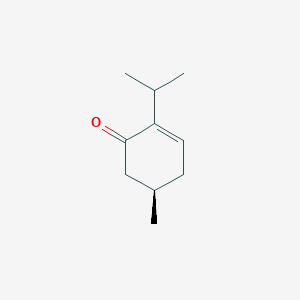
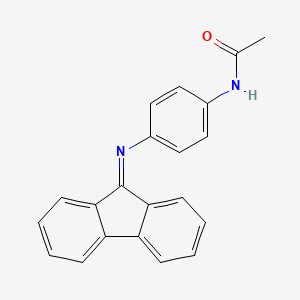
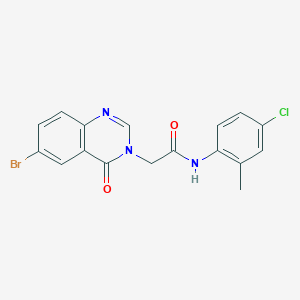
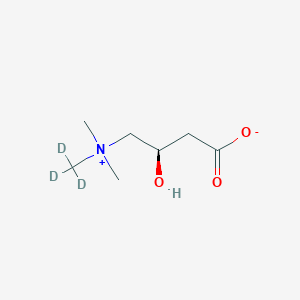
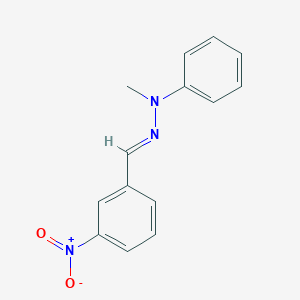
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

